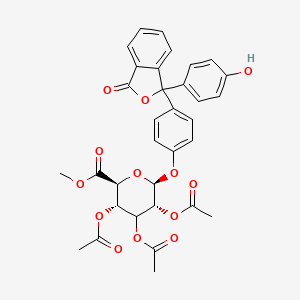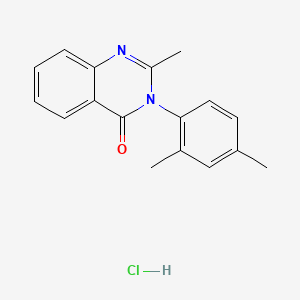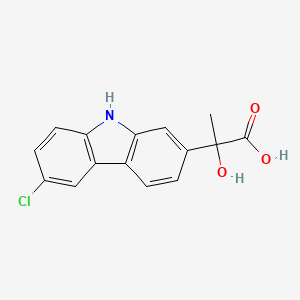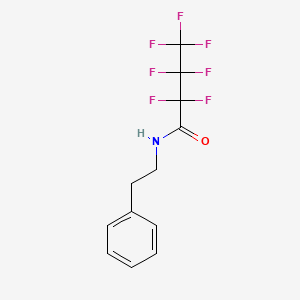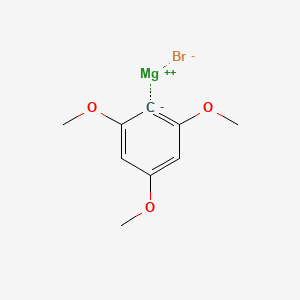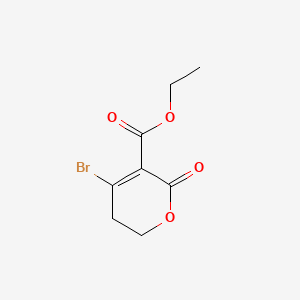![molecular formula C5F11SO2N(C2H5)CH2CH2OC(O)C(CH3)=CH2<br>C13H14F11NO4S B13421019 2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester CAS No. 67906-73-4](/img/structure/B13421019.png)
2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester is a specialized chemical compound known for its unique properties and applications. This compound is part of the broader class of methacrylate esters, which are widely used in various industrial and scientific applications due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, common reagents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Acidic or basic catalysts are used to facilitate esterification and hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, polymerization of this compound results in high-performance polymers with applications in coatings and adhesives.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in creating biocompatible materials for medical implants.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester exerts its effects involves its ability to undergo polymerization and form stable polymers. The molecular targets and pathways involved include interactions with various catalysts and initiators that facilitate the polymerization process.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: Another methacrylate ester with different substituents, leading to variations in reactivity and applications.
2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester: A similar compound with a longer fluorinated chain, resulting in different physical and chemical properties.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester lies in its specific fluorinated sulfonyl group, which imparts exceptional chemical resistance and stability, making it suitable for high-performance applications in harsh environments.
Properties
CAS No. |
67906-73-4 |
|---|---|
Molecular Formula |
C5F11SO2N(C2H5)CH2CH2OC(O)C(CH3)=CH2 C13H14F11NO4S |
Molecular Weight |
489.30 g/mol |
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H14F11NO4S/c1-4-25(5-6-29-8(26)7(2)3)30(27,28)13(23,24)11(18,19)9(14,15)10(16,17)12(20,21)22/h2,4-6H2,1,3H3 |
InChI Key |
WGAZHHCZKIWWFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


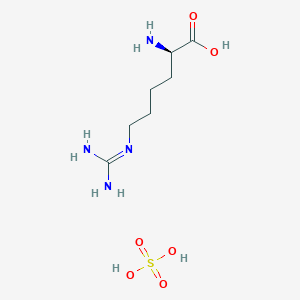

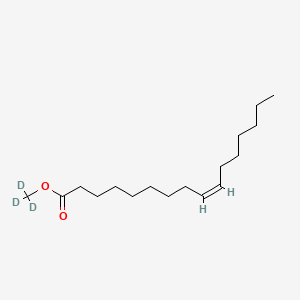
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
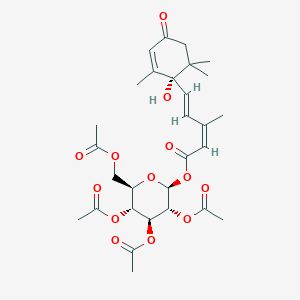
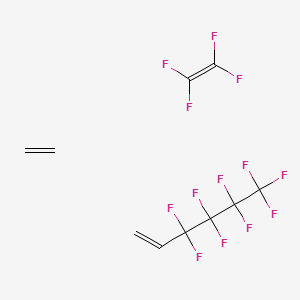

![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
